N-[(2Z)-2-[(3,4-dimethylanilino)methylidene]-5-ethoxy-6-methoxy-3-oxo-1H-inden-1-yl]-2,2,2-trifluoroacetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques can provide information about the functional groups present and the connectivity of atoms within the molecule .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, density, and solubility can be predicted based on the functional groups present in the molecule .Scientific Research Applications
Synthesis and Chemical Reactions
Research on compounds with similar structures, such as dimethylated trifluoroatrolactamide derivatives, indicates a focus on the synthesis and characterization of novel chemical entities with potential biological activities. For instance, the facile synthesis and crystal structure analysis of dimethylated trifluoroatrolactamide derivatives have been explored, showing moderate antifungal activity (Yang et al., 2017). Such studies highlight the importance of structural modifications to impart or enhance biological activities, suggesting that N-[(2Z)-2-[(3,4-dimethylanilino)methylidene]-5-ethoxy-6-methoxy-3-oxo-1H-inden-1-yl]-2,2,2-trifluoroacetamide could be a candidate for similar investigations.
Biological Activities and Applications
The investigation of similar compounds reveals a broad interest in their biological applications, especially as potential therapeutic agents. The synthesis and biological activities of compounds derived from natural products, such as benzodifuranyl derivatives, have shown significant anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020). This implies that structurally complex compounds, including this compound, may possess unique biological activities worth exploring.
Advanced Materials and Chemical Sensing
Compounds with complex structures and functional groups, such as trifluoroacetamide derivatives, have potential applications in the development of advanced materials and chemical sensors. The oxidative addition reactions and the formation of novel compounds through these reactions (Shainyan et al., 2015) illustrate the versatility of such compounds in synthesizing materials with specific chemical properties. Therefore, this compound could be investigated for its potential in material science and sensing applications.
Mechanism of Action
The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be used as a drug, the mechanism of action would depend on the biological target of the drug.
Properties
IUPAC Name |
N-[(2Z)-2-[(3,4-dimethylanilino)methylidene]-5-ethoxy-6-methoxy-3-oxo-1H-inden-1-yl]-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N2O4/c1-5-32-19-10-16-15(9-18(19)31-4)20(28-22(30)23(24,25)26)17(21(16)29)11-27-14-7-6-12(2)13(3)8-14/h6-11,20,27H,5H2,1-4H3,(H,28,30)/b17-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZUKXFBZWEOBU-BOPFTXTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(C(=CNC3=CC(=C(C=C3)C)C)C(=O)C2=C1)NC(=O)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C2C(/C(=C/NC3=CC(=C(C=C3)C)C)/C(=O)C2=C1)NC(=O)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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